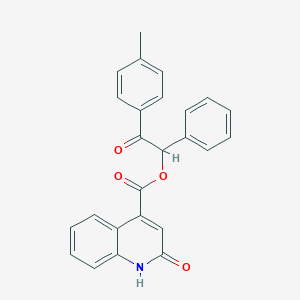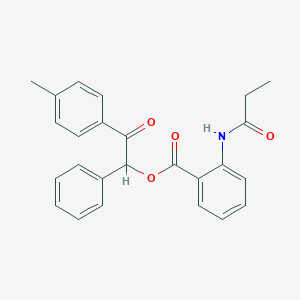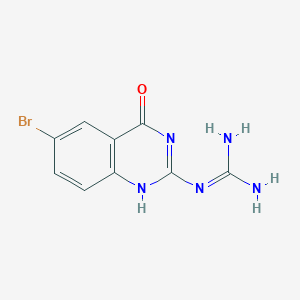
4-(1,3-苯并二氧杂环-5-基甲基)-N-(2-甲氧基苯基)-1-哌嗪甲硫代酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1,3-Benzodioxol-5-ylmethyl)-N-(2-methoxyphenyl)-1-piperazinecarbothioamide is a complex organic compound that features a benzodioxole moiety, a methoxyphenyl group, and a piperazine ring
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, this compound may serve as a probe or ligand in studies involving receptor binding and signal transduction pathways. Its structural features enable interactions with various biological targets.
Medicine
Medicinally, 4-(1,3-benzodioxol-5-ylmethyl)-N-(2-methoxyphenyl)-1-piperazinecarbothioamide could be investigated for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry
In industry, this compound might be used in the development of new materials, such as polymers or coatings, due to its chemical stability and functional groups.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-benzodioxol-5-ylmethyl)-N-(2-methoxyphenyl)-1-piperazinecarbothioamide typically involves multiple steps:
Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde.
Attachment of the Piperazine Ring: The piperazine ring is introduced via nucleophilic substitution reactions, often using piperazine and an appropriate halide.
Thioamide Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety.
Reduction: Reduction reactions can target the thioamide group, converting it to an amine.
Substitution: The piperazine ring can participate in various substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halides and nucleophiles are typically employed under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzodioxole moiety could yield quinones, while reduction of the thioamide group would produce corresponding amines.
作用机制
The mechanism of action of 4-(1,3-benzodioxol-5-ylmethyl)-N-(2-methoxyphenyl)-1-piperazinecarbothioamide would depend on its specific application. In a biological context, it may interact with specific receptors or enzymes, modulating their activity. The benzodioxole and piperazine moieties are known to engage in hydrogen bonding and hydrophobic interactions, which could influence the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
4-(1,3-Benzodioxol-5-ylmethyl)-1-piperazinecarbothioamide: Lacks the methoxyphenyl group, which may alter its binding properties and reactivity.
N-(2-Methoxyphenyl)-1-piperazinecarbothioamide: Does not contain the benzodioxole moiety, potentially affecting its chemical stability and biological activity.
4-(1,3-Benzodioxol-5-ylmethyl)-N-phenyl-1-piperazinecarbothioamide: Similar structure but without the methoxy group, which could influence its solubility and interaction with biological targets.
Uniqueness
The presence of both the benzodioxole and methoxyphenyl groups in 4-(1,3-benzodioxol-5-ylmethyl)-N-(2-methoxyphenyl)-1-piperazinecarbothioamide makes it unique. These groups contribute to its distinct chemical properties, such as enhanced stability and specific binding interactions, which are not observed in the similar compounds listed above.
This comprehensive overview highlights the significance of 4-(1,3-benzodioxol-5-ylmethyl)-N-(2-methoxyphenyl)-1-piperazinecarbothioamide in various scientific and industrial fields
属性
IUPAC Name |
4-(1,3-benzodioxol-5-ylmethyl)-N-(2-methoxyphenyl)piperazine-1-carbothioamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3S/c1-24-17-5-3-2-4-16(17)21-20(27)23-10-8-22(9-11-23)13-15-6-7-18-19(12-15)26-14-25-18/h2-7,12H,8-11,13-14H2,1H3,(H,21,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXLOQALQWLBLEB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=S)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-(4-Methylphenyl)-2-oxo-1-phenylethyl 4-[(4-methoxybenzoyl)amino]benzoate](/img/structure/B431983.png)


![15-(1,3-benzodioxol-5-ylmethylsulfanyl)-5,5-dimethyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaene](/img/structure/B432003.png)
![2-[(5,5-dimethyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaen-15-yl)-(2-hydroxyethyl)amino]ethanol](/img/structure/B432004.png)
![2-Allyl-3,8,8-trimethyl-8,9-dihydro-2H,6H-7-oxa-11-thia-2,4,10-triaza-benzo[b]fluoren-1-one](/img/structure/B432007.png)
![benzyl 2,8,8-trimethyl-7,10-dihydro-8H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-yl ether](/img/structure/B432008.png)
![5,5-dimethyl-N-(1-phenylpropan-2-yl)-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaen-15-amine](/img/structure/B432009.png)
![2-[(8,8-dimethyl-7,10-dihydro-8H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-yl)sulfanyl]-N-(diphenylmethyl)acetamide](/img/structure/B432011.png)
![5,5,13-trimethyl-14-(2-morpholin-4-ylethyl)-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11(16),12-pentaen-15-one](/img/structure/B432014.png)
![2-[2-(1,3-benzodioxol-5-yl)vinyl]-3-(4-chlorophenyl)-6-iodo-4(3H)-quinazolinone](/img/structure/B432017.png)

![dimethyl 5-[({2-[(4-methoxybenzyl)amino]-4-oxo-5,6-dihydro-4H-1,3-thiazin-6-yl}carbonyl)amino]isophthalate](/img/structure/B432024.png)
![dimethyl 5-({[2-(methylamino)-4-oxo-5,6-dihydro-4H-1,3-thiazin-6-yl]carbonyl}amino)isophthalate](/img/structure/B432025.png)
